molecular formula C9H14O2 B8673017 5-(Furan-2-YL)pentan-1-OL CAS No. 4543-50-4

5-(Furan-2-YL)pentan-1-OL

Cat. No. B8673017
M. Wt: 154.21 g/mol
InChI Key: IEGJGVGPTDJSEY-UHFFFAOYSA-N
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Patent
US04861791

Procedure details

5-(2-Furanyl)pentanoic acid (60.4 g) was reduced with 13.7 g of lithium aluminum hydride in 400 ml of tetrahydrofuran, heated at reflux for about 16 hours. The product was isolated and purified by distillation to give 51.4 g of 5-(2-furanyl)pentanol, b.p. 70°-73° C. (0.1 mm).
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH2:8][CH2:9][C:10](O)=[O:11].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
60.4 g
Type
reactant
Smiles
O1C(=CC=C1)CCCCC(=O)O
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The product was isolated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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